Dfhbi

Descripción

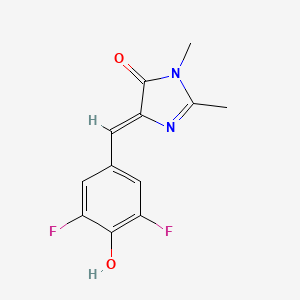

Structure

3D Structure

Propiedades

IUPAC Name |

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDIJYXDUBFLID-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of DFHBI?

An In-Depth Technical Guide to the Chemical Structure and Applications of DFHBI

For researchers, scientists, and professionals in drug development, understanding the tools available for cellular and molecular imaging is paramount. Among the innovative reagents in this field is 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound), a synthetic fluorogen that has become instrumental in the study of RNA dynamics within living cells. This guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of this compound.

The Chemical Structure of this compound

This compound, chemically known as (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one, is a small molecule analog of the chromophore found in Green Fluorescent Protein (GFP)[1]. Its structure is characterized by a central imidazolinone ring connected to a difluorinated phenol group. This compound is essentially non-fluorescent in its unbound state in aqueous solutions but exhibits a significant increase in fluorescence upon binding to specific RNA aptamers, such as Spinach and Broccoli[1].

Key Structural Features:

-

Molecular Formula: C₁₂H₁₀F₂N₂O₂[2]

-

Molecular Weight: 252.22 g/mol [2]

-

CAS Number: 1241390-29-3[2]

-

SMILES: CN(C2=O)C(C)=N\C2=C/C1=CC(F)=C(O)C(F)=C1

-

InChI Key: ZDDIJYXDUBFLID-YHYXMXQVSA-N

The 'Z' configuration of the exocyclic double bond is crucial for its ability to bind to the RNA aptamer and subsequently fluoresce. The fluorine atoms on the phenolic ring enhance the photophysical properties of the molecule.

Photophysical Properties

The fluorescence of this compound is activated upon binding to an RNA aptamer, which restricts the molecule's rotational freedom and suppresses non-radiative decay pathways, such as cis-trans isomerization[3][4]. The photophysical characteristics of this compound and its derivatives when complexed with various RNA aptamers are summarized below.

| Property | This compound-Spinach Complex | This compound-Spinach2 Complex | This compound-1T-Spinach2 Complex | Reference(s) |

| Excitation Maximum (λex) | 460 nm | 447 nm | 482 nm | [5][6] |

| Emission Maximum (λem) | 510 nm | 501 nm | 505 nm | [5][6] |

| Fluorescence Lifetime (τ) | 4.0 ± 0.1 ns | Not Reported | Not Reported | [5][7] |

| Complex | Relative Brightness (in vitro) | Reference(s) |

| Broccoli-DFHBI-1T | 1.00 | [3] |

| Broccoli-BI | 1.88 | [3] |

Mechanism of Fluorescence Activation and Photobleaching

The primary mechanism for this compound's fluorescence is its interaction with a specific RNA aptamer. The process of photobleaching is also well-characterized and is primarily due to a reversible photoisomerization.

Figure 1: Fluorescence activation of this compound upon binding to an RNA aptamer.

Upon continuous excitation, the this compound within the aptamer complex can undergo a cis-trans isomerization, leading to a non-fluorescent state. The trans-isomer has a lower affinity for the aptamer and can dissociate, allowing a new cis-DFHBI molecule from the solution to bind and restore fluorescence.

Figure 2: The photobleaching and recovery cycle of this compound.

Experimental Protocols

Below are standardized protocols for the preparation of this compound solutions and its application in cell staining for fluorescence microscopy.

Preparation of this compound Stock and Working Solutions

This protocol provides instructions for preparing this compound solutions for use in cell culture experiments.

Materials:

-

This compound solid[6]

-

Anhydrous Dimethyl sulfoxide (DMSO)[6]

-

Phosphate-buffered saline (PBS) or cell culture medium (pH 7.4)[6]

Procedure:

-

Stock Solution Preparation (20 mM):

-

Working Solution Preparation (20 µM):

In Situ RNA Imaging in Live Cells

This protocol describes the application of this compound for staining and imaging RNA aptamer-tagged transcripts in live mammalian cells.

Materials:

-

HEK293T cells transfected with a plasmid encoding the RNA of interest tagged with an aptamer (e.g., Spinach or Broccoli)[2][6].

-

This compound working solution (20 µM)[6].

-

Cell incubator (37°C, 5% CO₂)[6].

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)[6].

Procedure:

-

Cell Culture and Transfection:

-

Cell Staining:

-

Fluorescence Microscopy:

-

After incubation, visualize the cells using a fluorescence microscope.

-

For the this compound-Spinach2 complex, use an excitation wavelength around 447 nm and detect the emission at approximately 501 nm[6]. These wavelengths are compatible with standard blue light excitation filter sets.

-

In-Gel Staining of RNA

This protocol is for the visualization of aptamer-containing RNA transcripts in polyacrylamide gels.

Materials:

-

Polyacrylamide gel with separated RNA samples.

-

This compound-1T staining solution (prepared in a suitable buffer, e.g., 1x Tris/Borate/EDTA)[8].

-

Gel imaging system with excitation and emission filters suitable for Alexa488 (e.g., 470±15 nm excitation and 532±14 nm emission)[8].

Procedure:

-

Gel Staining:

-

After electrophoresis, place the polyacrylamide gel in the this compound-1T staining solution.

-

Incubate for 15-20 minutes at room temperature, protected from light[8].

-

-

Gel Imaging:

-

Image the gel using a gel documentation system.

-

Use a channel with excitation and emission settings appropriate for detecting the this compound-1T fluorescence (e.g., Alexa488 preset)[8].

-

Specific bands corresponding to the aptamer-tagged RNA will be visible.

-

References

- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lucernatechnologies.com [lucernatechnologies.com]

- 3. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DFHBI-Spinach Aptamer: Mechanism of Action and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the fluorogenic complex formed between the 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) dye and the Spinach RNA aptamer. It includes a detailed look at the binding interactions, structural dynamics, and the principles of fluorescence activation. Furthermore, this guide presents key quantitative data and detailed experimental protocols for the analysis of this system, aimed at facilitating its application in academic research and drug development.

Core Mechanism of Fluorescence Activation

The fluorescence of the this compound dye is significantly enhanced upon binding to the Spinach RNA aptamer. This activation is not a simple association event but rather a sophisticated interplay of structural organization and conformational changes within the RNA that rigidly constrains the dye, leading to a dramatic increase in its quantum yield.

At the heart of the Spinach aptamer's ability to bind this compound is a unique G-quadruplex structure. This motif, formed from guanine-rich sequences within the aptamer, creates a stable, planar platform. The this compound molecule, in its phenolate form, intercalates into a specific binding pocket created by this G-quadruplex and surrounding nucleotide residues.[1][2] This binding pocket effectively locks the this compound molecule in a planar conformation, restricting its rotational freedom.[1] In its unbound state, this compound dissipates absorbed energy primarily through non-radiative pathways (e.g., molecular vibrations and rotations). By constraining the dye, the Spinach aptamer closes these non-radiative decay channels, forcing the energy to be emitted as fluorescence.[1]

Upon binding this compound, the Spinach aptamer undergoes significant local conformational changes.[1] This induced-fit mechanism ensures a high degree of specificity and affinity. The binding event is not instantaneous, suggesting a multi-step process involving initial association followed by structural rearrangement of the aptamer to form the final, highly fluorescent complex.[1]

Caption: this compound binds to the Spinach aptamer, inducing a conformational change that results in a highly fluorescent complex.

Quantitative Data Summary

The interaction between this compound and the Spinach aptamer has been characterized by various biophysical techniques. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| Spinach (WT) | 300 ± 68 nM | Fluorescence Titration | [1] |

| Spinach (WT) | 0.53 µM | Miniaturized Pull-down Assay | [3] |

| Spinach (WT) | 1.18 µM | Miniaturized Pull-down Assay | [3] |

| Spinach2 | 420 ± 40 nM | Fluorescence Titration | [4] |

| Baby Spinach | 4.4 µM | Fluorescence Titration | [5] |

| Quantum Yield (Φ) | |||

| Spinach-DFHBI | ~0.72 | Comparative Spectroscopy | [2] |

| Kinetic Parameters | |||

| k_on (Spinach) | 6 x 10⁴ M⁻¹s⁻¹ | Fluorescence Kinetics | [1] |

| k_on (Spinach2) | 8.1 x 10⁴ M⁻¹s⁻¹ | Fluorescence Kinetics | [6] |

| Spectroscopic Properties | |||

| Excitation Max (Spinach2-DFHBI) | 447 nm | Fluorescence Spectroscopy | [7][8] |

| Emission Max (Spinach2-DFHBI) | 501 nm | Fluorescence Spectroscopy | [7][8] |

| Fluorescence Lifetime (Spinach-DFHBI) | 4.0 ± 0.1 ns | Time-Resolved Fluorescence | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-Spinach aptamer interaction.

Fluorescence Spectroscopy Assay for Binding Affinity

This protocol details the determination of the dissociation constant (Kd) through fluorescence titration.

Materials:

-

Spinach RNA aptamer (purified)

-

This compound solution (in DMSO)

-

Binding Buffer: 40 mM HEPES (pH 7.4), 125 mM KCl, 5 mM MgCl₂[11]

-

Fluorometer

Procedure:

-

RNA Preparation: Dissolve the lyophilized Spinach RNA in nuclease-free water. To ensure proper folding, heat the RNA solution to 90°C for 2 minutes, then place it on ice for 5 minutes (snap-cooling).[12] For some variants like Baby Spinach, a slow cooling protocol (heating at 90°C for 2 min, on ice for 2 min, addition of buffer and this compound, incubation at 65°C for 5 min, followed by slow cooling to 25°C) may be required for efficient folding.[12]

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the binding buffer to the desired starting concentration.

-

Titration: a. In a quartz cuvette, prepare a solution of Spinach RNA at a fixed concentration (e.g., 50 nM) in the binding buffer. b. Set the fluorometer to the excitation and emission wavelengths for the this compound-Spinach complex (e.g., Ex: 447 nm, Em: 501 nm).[7][8] c. Record the initial fluorescence of the RNA solution. d. Add increasing concentrations of this compound to the RNA solution, mixing thoroughly after each addition. e. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity.

-

Data Analysis: a. Subtract the background fluorescence of this compound in buffer alone from the experimental values. b. Plot the change in fluorescence intensity as a function of the this compound concentration. c. Fit the resulting binding curve to a one-site binding model (e.g., using the Hill equation) to determine the Kd.[1]

Caption: A stepwise workflow for determining the binding affinity of this compound to the Spinach aptamer using fluorescence titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Materials:

-

Spinach RNA aptamer (highly purified and concentrated)

-

This compound solution (in DMSO, then diluted in buffer)

-

ITC Buffer: The buffer used for dialysis of the RNA and for dissolving the this compound must be identical to avoid large heats of dilution. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, pH 6.5.

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: a. Dialyze the purified Spinach RNA extensively against the ITC buffer to ensure a precise buffer match. b. Prepare a concentrated solution of this compound by diluting the DMSO stock into the final dialysis buffer. The final concentration of DMSO should be low and identical in both the RNA and this compound solutions. c. Degas both the RNA and this compound solutions immediately before the experiment to prevent bubble formation.

-

ITC Experiment: a. Load the Spinach RNA solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters, including temperature, stirring speed, and injection volume. d. Perform an initial small injection to allow the system to equilibrate. e. Carry out a series of injections of the this compound solution into the RNA solution, recording the heat change after each injection.

-

Data Analysis: a. Integrate the heat flow peaks for each injection. b. Plot the integrated heat per injection against the molar ratio of this compound to RNA. c. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

References

- 1. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.gla.ac.uk [chem.gla.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]

- 9. The fluorophore this compound and Baby Spinach RNA [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Light: A Technical Guide to the Photophysical Properties of DFHBI Fluorophore

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluorogenic molecules has revolutionized the study of biological systems, enabling real-time visualization of intricate cellular processes. Among these, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) has garnered significant attention as a key component of RNA imaging technologies. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the this compound fluorophore, its interaction with RNA aptamers, and the experimental methodologies used for its characterization.

Core Photophysical Characteristics

This compound is intrinsically weakly fluorescent in aqueous solutions. Its fluorescence is dramatically enhanced upon binding to specific RNA aptamers, such as Spinach and Broccoli, which restrict its conformational freedom and shield it from non-radiative decay pathways. This fluorogenic property makes this compound an excellent tool for imaging RNA in living cells.[1][2] The key photophysical parameters of this compound, both in its free state and when complexed with RNA aptamers, are summarized below.

Spectral Properties

The absorption and emission spectra of this compound are crucial for its application in fluorescence microscopy. In its unbound, anionic form, this compound exhibits an absorption maximum around 416 nm. Upon binding to RNA aptamers like Spinach or Broccoli, the absorption peak undergoes a red shift. For instance, when bound to the Spinach2 aptamer, the excitation maximum is observed at 447 nm, with a peak fluorescence emission at 501 nm.[2][3][4] A derivative, this compound-1T, when complexed with Spinach2™, shows an excitation maximum at 482 nm and an emission maximum at 505 nm.

| Condition | Excitation Max (nm) | Emission Max (nm) | Reference |

| This compound anion (unbound) | ~416 | - | |

| This compound bound to Spinach/Spinach2 | 447 - 469 | 501 | [2][3][4] |

| This compound bound to baby Spinach (bSP) | 427 | 501 | |

| This compound-1T bound to Spinach2™ | 482 | 505 | |

| This compound-1T bound to Broccoli | 470 | 505 | [5] |

Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. The extinction coefficient of this compound is influenced by its binding state. When bound to the baby Spinach (bSP) aptamer, the molar extinction coefficient of this compound decreases by approximately 30%.[6]

| Fluorophore Complex | Extinction Coefficient (M⁻¹cm⁻¹) | Reference |

| This compound-1T bound to Broccoli | 28,900 | [5] |

| This compound-1T (alone) | 35,400 | [5] |

| BI bound to Broccoli | 33,600 | [5] |

Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of this compound is exceptionally low in solution but increases significantly upon binding to an RNA aptamer.[1] For example, the quantum yield of the Broccoli-DFHBI-1T complex is 0.414.[5]

| Fluorophore Complex | Quantum Yield (Φ) | Reference |

| This compound-1T bound to Broccoli | 0.414 | [5] |

| This compound-1T (alone) | 0.00041 | [5] |

| BI bound to Broccoli | 0.669 | [5] |

Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of the Spinach-DFHBI complex has been measured to be approximately 4.0 ± 0.1 ns.[7]

| Fluorophore Complex | Fluorescence Lifetime (ns) | Reference |

| Spinach-DFHBI | 4.0 ± 0.1 | [7] |

Mechanism of Fluorescence Activation

The fluorescence of this compound is activated through a process of restricted intramolecular motion upon binding to its cognate RNA aptamer. In solution, the unbound this compound molecule can readily undergo photoisomerization, a non-radiative decay pathway that quenches fluorescence.[1] The binding pocket of the RNA aptamer provides a constrained environment that hinders this isomerization, forcing the excited molecule to relax through the emission of a photon, thus "switching on" its fluorescence.

Caption: this compound fluorescence activation upon binding to an RNA aptamer.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires precise experimental methodologies. Below are detailed protocols for key measurements.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a solution of this compound or this compound-RNA complex in a suitable buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2).[5] Concentrations can range from low micromolar for fluorescence to tens of micromolar for absorbance measurements.

-

Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a fluorometer for emission measurements.

-

Absorption Spectrum:

-

Record a baseline spectrum using the buffer alone.

-

Measure the absorbance of the sample solution across a relevant wavelength range (e.g., 300-600 nm).

-

The wavelength of maximum absorbance (λ_abs) is the peak of the resulting spectrum.

-

-

Emission Spectrum:

-

Set the excitation wavelength of the fluorometer to the determined λ_abs or a known excitation maximum (e.g., 460 nm).[7]

-

Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 480-650 nm).

-

The wavelength of maximum emission (λ_em) is the peak of the fluorescence spectrum.

-

Caption: Experimental workflow for determining absorption and emission spectra.

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of this compound at a specific wavelength.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of the this compound-containing sample with known concentrations in a suitable buffer.

-

Instrumentation: Use a UV-Vis spectrophotometer.

-

Measurement:

-

Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_abs).

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Calculation:

-

Plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear fit, where 'c' is the concentration and 'l' is the path length of the cuvette (usually 1 cm).

-

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of fluorescence.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent or buffer, ensuring their absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Instrumentation: Use a fluorometer with an integrating sphere for the most accurate measurements, or a standard fluorometer for the relative method.

-

Measurement:

-

Record the absorption spectra of both the sample and the standard.

-

Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

-

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

Measurement of Fluorescence Lifetime

Objective: To measure the decay of fluorescence over time.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.[7]

-

Sample Preparation: Prepare the sample as for fluorescence measurements.

-

Measurement:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built.

-

-

Data Analysis:

-

The resulting decay curve is fitted to one or more exponential functions.

-

The time constant(s) of the exponential decay fit represent the fluorescence lifetime(s) of the sample. For the Spinach-DFHBI complex, a single exponential decay is often observed.[7]

-

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

This guide provides a foundational understanding of the photophysical properties of the this compound fluorophore. For researchers and drug development professionals, a thorough grasp of these characteristics and the methodologies to measure them is essential for the successful application of this compound-based technologies in RNA imaging and other advanced fluorescence-based assays.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (5609) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysics of this compound bound to RNA aptamer Baby Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Bright Idea: A Technical Guide to DFHBI for RNA Imaging

A deep dive into the discovery, development, and application of the fluorogenic molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) for the visualization of RNA in living cells. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal tool in molecular biology.

The ability to visualize and track RNA molecules in real-time within living cells is crucial for understanding the intricate choreography of gene expression and its role in health and disease. The development of the this compound-Spinach system, a fluorogenic molecule and its cognate RNA aptamer, marked a significant breakthrough in this field, offering a genetically encodable and highly specific method for RNA imaging. This technical guide explores the discovery of this compound, its mechanism of action, subsequent optimization, and the experimental protocols for its application.

From a GFP Chromophore Mimic to a Powerful RNA Imaging Tool

The journey of this compound began with the quest for a genetically encodable fluorescent reporter for RNA, analogous to the green fluorescent protein (GFP) used for protein tracking. Researchers sought to create a system where a small, cell-permeable molecule would only become fluorescent upon binding to a specific RNA sequence. This approach would minimize background fluorescence and allow for the specific labeling of target RNAs.

The breakthrough came with the synthesis of this compound, a chemical mimic of the chromophore found in GFP.[1] Crucially, this compound itself is essentially non-fluorescent in solution.[2] Its fluorescence is activated upon binding to a specific RNA aptamer, a short, structured RNA molecule selected for its high affinity and specificity to a target molecule.

A landmark 2011 study detailed the in vitro selection of an RNA aptamer, famously named "Spinach," that binds to this compound and activates its green fluorescence.[1][3] This Spinach-DFHBI complex was shown to be nearly as bright as some variants of GFP, providing a robust signal for imaging.[3] This pioneering work laid the foundation for a new era of RNA imaging in living cells.

Mechanism of Fluorescence: A Light-Up Partnership

The fluorescence of the this compound-Spinach complex arises from the rigidification of the this compound molecule upon binding to the RNA aptamer. In its unbound state in solution, this compound can dissipate absorbed energy through non-radiative pathways, such as photoisomerization, resulting in very weak fluorescence.[4] The Spinach aptamer provides a structured binding pocket that constrains the conformation of this compound, forcing it into a planar state.[5] This restriction of rotational motion inhibits non-radiative decay, forcing the molecule to release energy as fluorescent light.[4]

The interaction between this compound and the Spinach aptamer is highly specific, ensuring that fluorescence is only generated when the target RNA is present. This "light-up" property is the key to the system's high signal-to-background ratio, a critical feature for cellular imaging.

Evolution of the System: Brighter Signals and Enhanced Performance

Following the initial success of the Spinach-DFHBI system, subsequent research focused on improving its properties for broader applications. This led to the development of enhanced RNA aptamers and modified this compound analogs.

Spinach2 and Broccoli: Further rounds of in vitro evolution led to the creation of "Spinach2," an improved aptamer with better folding efficiency and thermal stability.[3] Another significant development was the creation of "Broccoli," a smaller and more robust RNA aptamer that also binds and activates this compound fluorescence.[2]

This compound-1T for Enhanced Brightness: To improve the photophysical properties of the fluorophore, a derivative of this compound called this compound-1T was synthesized.[1][3] When bound to Spinach2, this compound-1T exhibits a brighter signal and is better suited for standard fluorescence microscopy filter sets.[3][6] Specifically, the Spinach2-DFHBI-1T complex is nearly twice as bright as the original Spinach2-DFHBI complex in vitro.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs in complex with various RNA aptamers.

| Fluorophore | RNA Aptamer | Excitation Max (nm) | Emission Max (nm) | Reference |

| This compound | Spinach | 447 | 501 | [7] |

| This compound | Spinach2 | 447 | 501 | [7][8] |

| This compound | Broccoli | 447 | 501 | [2] |

| This compound-1T | Spinach2 | 472 (in vitro), 482 | 507 (in vitro), 505 | [2][6] |

| This compound-1T | Broccoli | 472 | 507 | [2] |

| This compound-1T | Squash | - | - | [6] |

| Complex | Property | Value | Reference |

| Spinach-DFHBI | Brightness | ~80% of wild-type GFP, ~50% of EGFP | [3][5] |

| Spinach2-DFHBI-1T | Brightness | Nearly twice as bright as Spinach2-DFHBI in vitro | [3] |

| Squash-DFHBI-1T | Kd | 45 nM | [6] |

| Spinach-DFHBI | Fluorescence Lifetime | 4.0 ± 0.1 ns | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for RNA imaging.

Synthesis of this compound

This compound can be synthesized from the starting reagent 4-hydroxy-3,5-difluorobenzaldehyde following established chemical procedures.[9] While detailed synthesis protocols are often found in the supplementary information of primary research articles, the general scheme involves the condensation of the aldehyde with a suitable imidazolinone precursor.

In Vitro RNA Imaging

Objective: To detect and quantify the fluorescence of a target RNA fused to an aptamer (e.g., Spinach or Broccoli) in vitro.

Materials:

-

Purified RNA containing the aptamer sequence

-

This compound or this compound-1T stock solution (e.g., 1-10 mM in DMSO)[8]

-

Folding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl)[9]

-

Fluorometer or fluorescence plate reader

Procedure:

-

RNA Folding: Dilute the purified RNA to the desired concentration in folding buffer. Heat the RNA solution to 65-95°C for 3-5 minutes, then allow it to cool slowly to room temperature to ensure proper folding.[11]

-

This compound Preparation: Dilute the this compound stock solution to the desired working concentration (typically in the range of 1-50 µM) in the same folding buffer.[8] Protect the this compound solution from light.[8]

-

Complex Formation: Mix the folded RNA and the this compound working solution. Incubate in the dark for at least 10-30 minutes to allow for binding and fluorescence activation.[8][12]

-

Fluorescence Measurement: Measure the fluorescence of the complex using a fluorometer. The excitation and emission wavelengths will depend on the specific this compound analog and RNA aptamer used (see table above).

In Vivo RNA Imaging in Mammalian Cells

Objective: To visualize the localization and dynamics of a target RNA tagged with an aptamer in living mammalian cells.

Materials:

-

Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Plasmid encoding the target RNA fused to the aptamer sequence

-

Transfection reagent

-

Cell culture medium

-

This compound or this compound-1T stock solution

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/EGFP for Spinach2-DFHBI-1T)[3]

Procedure:

-

Transfection: Transfect the mammalian cells with the plasmid encoding the aptamer-tagged RNA of interest using a standard transfection protocol. Allow for sufficient time for gene expression (typically 24-48 hours).

-

This compound Incubation: Prepare a working solution of this compound or this compound-1T in cell culture medium (final concentration typically 10-50 µM).[8] Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells with the this compound solution for 10-30 minutes at 37°C in a CO2 incubator.[8][12]

-

Washing (Optional but Recommended): To reduce background fluorescence, the this compound-containing medium can be removed, and the cells can be washed with fresh, pre-warmed medium before imaging.[3]

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore. Acquire images at different time points to study RNA dynamics. It is recommended to minimize light exposure to reduce photobleaching.[2]

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with this compound-based RNA imaging.

Caption: Mechanism of this compound fluorescence activation upon binding to an RNA aptamer.

Caption: General experimental workflow for in vivo RNA imaging using this compound.

Conclusion and Future Directions

The discovery and development of this compound and its corresponding RNA aptamers have revolutionized the field of RNA biology by providing a robust and versatile tool for visualizing RNA in living cells. The continuous efforts to improve the brightness, photostability, and spectral diversity of these systems are expanding their applications.[1] Future developments may include the creation of new this compound analogs with red-shifted fluorescence for multiplexed imaging and the engineering of novel aptamers with enhanced folding and binding properties.[1][3] These advancements will undoubtedly provide deeper insights into the complex life of RNA within the cell.

References

- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 1T | Light-up Aptamers: R&D Systems [rndsystems.com]

- 7. This compound | Light-up Aptamers: R&D Systems [rndsystems.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The fluorophore this compound and Baby Spinach RNA [bio-protocol.org]

- 12. medchemexpress.com [medchemexpress.com]

Unveiling the Core Properties of DFHBI: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic compound (5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2,3-dimethyl-4H-Imidazol-4-one, commonly known as DFHBI. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, experimental protocols for its application in RNA imaging, and a visual representation of the experimental workflow.

Core Physicochemical and Spectroscopic Data

This compound is a synthetic, membrane-permeable fluorogen that exhibits fluorescence upon binding to specific RNA aptamers, such as Spinach and Broccoli.[1][2] This property makes it an invaluable tool for visualizing RNA in living cells.[1][2] The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 1241390-29-3 | [3] |

| Molecular Weight | 252.22 g/mol | [2][3] |

| Molecular Formula | C12H10F2N2O2 | [2] |

| Purity | ≥98% (HPLC) | [2][3] |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | [2][3] |

| Excitation Maximum (bound to Spinach2) | 447 nm | [1] |

| Emission Maximum (bound to Spinach2) | 501 nm | [1] |

Experimental Protocols for RNA Imaging

The primary application of this compound is the fluorescent labeling of RNA in vitro and in vivo. This is achieved through the interaction of this compound with a co-expressed RNA aptamer, such as Spinach or its variants.

In Vitro Fluorescence Measurement of Spinach-DFHBI Complexes

This protocol is adapted from methodologies described for measuring the fluorescence of Spinach-RNA complexes.

1. RNA Refolding:

-

Snap-Cool Method: Dissolve RNA transcripts in water. Heat the solution to 90°C for 2 minutes and then immediately place it on ice for 5 minutes. Subsequently, add the appropriate buffer and this compound.[4]

-

Slow-Cool Method: Following an initial heating and snap-cooling step, add buffer and this compound. Incubate the mixture at 65°C for 5 minutes. Gradually cool the sample to 25°C over a period of 20 minutes.[4] This slow annealing process can promote more efficient folding of the RNA aptamer.[4]

2. Fluorescence Measurement:

-

After the refolding step, incubate the Spinach-RNA or ribosome with this compound for 15 minutes at 25°C.[4]

-

Transfer a small aliquot (e.g., 10 µl) of the complex solution to a 384-well microtiter plate.[4]

-

Measure the fluorescence intensity using a suitable plate reader with excitation and emission wavelengths set appropriately for the this compound-aptamer complex (e.g., Ex: 447 nm, Em: 501 nm).

3. Determination of Folding Efficiency:

-

The folding efficiency of the Spinach aptamer can be assessed by comparing the fluorescence of a solution with a high concentration of this compound and a low concentration of RNA to a solution with a high concentration of RNA and a low concentration of this compound.[4]

Live-Cell Imaging of RNA in Mammalian Cells

This protocol provides a general guideline for visualizing Spinach2-tagged RNA in mammalian cells.

1. Cell Preparation:

-

Culture mammalian cells expressing the RNA of interest tagged with the Spinach2 aptamer.

2. This compound Incubation:

-

Prior to imaging, incubate the cells in media containing 20 µM this compound for 30 minutes.[5]

3. Imaging:

-

Image the cells using a fluorescence microscope equipped with a suitable filter set, such as a FITC/EGFP filter cube (e.g., 480/40 nm excitation and 535/50 nm emission).[5]

-

Acquire both fluorescence and differential interference contrast (DIC) images.[5]

4. Specificity Control:

-

To confirm that the observed fluorescence is specific to the this compound-Spinach2 interaction, cells can be imaged before and after the addition of this compound.[5] The fluorescence signal should only be apparent after the incubation period with this compound. Furthermore, replacing the imaging media with one lacking the dye should result in the disappearance of the Spinach2 fluorescence after approximately 30 minutes.[5]

Experimental Workflow for RNA Visualization

The following diagram illustrates the general workflow for utilizing the this compound-aptamer system for RNA imaging.

Caption: Experimental workflow for RNA imaging using the this compound-aptamer system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. thomassci.com [thomassci.com]

- 3. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 4. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of RNA Aptamer-Fluorogen Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA molecules in real-time within living cells is paramount to understanding their diverse roles in cellular processes, from gene regulation to catalysis. While fluorescent proteins have revolutionized the study of protein dynamics, a direct analog for RNA has been historically lacking. The emergence of fluorogenic RNA aptamer-fluorogen systems has provided a powerful toolkit to bridge this gap. This technology relies on the highly specific, non-covalent interaction between a synthetically evolved RNA aptamer and a small, cell-permeable molecule (a fluorogen) that is otherwise non-fluorescent.[1][2] Upon binding to its cognate RNA aptamer, the fluorogen undergoes a conformational change that leads to a dramatic increase in its fluorescence emission, effectively "lighting up" the RNA molecule of interest. This guide delves into the core principles of this interaction, providing a technical overview of the underlying mechanisms, experimental protocols for their development and characterization, and a summary of key quantitative data for prominent aptamer-fluorogen pairs.

Core Principle of Interaction

The fundamental principle of RNA aptamer-fluorogen systems lies in the specific, high-affinity binding of a small, intrinsically non-fluorescent or weakly fluorescent molecule (the fluorogen) to a structured RNA molecule (the aptamer).[1] This binding event induces a conformational change in the fluorogen, restricting its rotational freedom and protecting it from non-radiative decay pathways, which in turn leads to a significant enhancement of its quantum yield and a bright fluorescent signal.[3][4] The interaction is highly specific, with the aptamer's unique three-dimensional structure forming a precise binding pocket for its cognate fluorogen.[5] This specificity allows for the targeted labeling of specific RNA molecules within the complex cellular environment.[6]

The mechanism of fluorescence activation can be broadly attributed to the rigidification of the fluorogen upon binding to the RNA aptamer. In solution, many fluorogens can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotation or vibration. The RNA aptamer's binding pocket acts as a molecular "straitjacket," locking the fluorogen into a planar conformation and thereby favoring radiative decay in the form of fluorescence.

Key Aptamer-Fluorogen Pairs

Several well-characterized RNA aptamer-fluorogen pairs have been developed, each with distinct spectral properties and binding characteristics.

-

Spinach and Broccoli: These aptamers bind to derivatives of the green fluorescent protein (GFP) chromophore, such as DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) and this compound-1T.[7][8][9] The Spinach aptamer, and its improved variant Broccoli, fold into a G-quadruplex structure that forms a binding pocket for the this compound molecule.[10][11] This interaction enhances the fluorescence of this compound, producing a green emission.[7]

-

RNA Mango: The RNA Mango aptamers bind to thiazole orange (TO) derivatives, such as TO1-Biotin.[3][12][13] Similar to the Spinach family, RNA Mango aptamers also utilize a G-quadruplex structure to bind their ligand.[3] The binding of TO1-Biotin to RNA Mango results in a significant enhancement of its green fluorescence.[12]

-

Other Systems: A growing number of orthogonal aptamer-fluorogen pairs are being developed to expand the color palette for multiplexed imaging.[1] These include aptamers that bind to and activate the fluorescence of other small molecules, offering a range of emission wavelengths.

Quantitative Data Summary

The following tables summarize key quantitative data for some of the most widely used RNA aptamer-fluorogen pairs. This data is essential for selecting the appropriate system for a given application and for designing experiments with optimal signal-to-noise ratios.

| Aptamer | Fluorogen | Dissociation Constant (Kd) | Fluorescence Enhancement (-fold) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |

| Spinach | This compound | ~500 nM[10] | ~2,000 | ~0.72[9] | 447 | 501 |

| Spinach2 | This compound-1T | ~260 nM | ~2,500 | ~0.80 | 469 | 501 |

| Broccoli | This compound-1T | ~180 nM | ~3,500 | ~0.90 | 472 | 505 |

| RNA Mango I | TO1-Biotin | ~3 nM[2] | ~1,100[2] | ~0.38 | 510 | 535 |

| RNA Mango II | TO1-Biotin | ~1.7 nM | ~1,500 | ~0.51 | 510 | 535 |

| RNA Mango III | TO1-Biotin | ~0.9 nM | ~2,100 | ~0.62 | 510 | 535 |

Experimental Protocols

In Vitro Selection of Fluorogenic RNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the cornerstone technique for isolating RNA aptamers with high affinity and specificity for a target molecule, in this case, a fluorogen.

Methodology:

-

Library Design and Synthesis:

-

A large, random library of RNA molecules (typically 1014 to 1015 different sequences) is synthesized. Each RNA molecule consists of a central random region (e.g., 30-70 nucleotides) flanked by constant regions for primer annealing during amplification.

-

-

Selection (Partitioning):

-

The RNA library is incubated with the fluorogen of interest, which is typically immobilized on a solid support (e.g., magnetic beads, agarose resin).

-

RNA molecules that bind to the fluorogen are retained on the support, while non-binding sequences are washed away.

-

-

Elution:

-

The bound RNA molecules are eluted from the support, often by changing the buffer conditions or by competitive displacement with a high concentration of the free fluorogen.

-

-

Amplification:

-

The eluted RNA is reverse transcribed into cDNA and then amplified by PCR using primers that anneal to the constant regions.

-

The amplified DNA is then in vitro transcribed back into an enriched RNA pool for the next round of selection.

-

-

Iterative Rounds:

-

Steps 2-4 are repeated for multiple rounds (typically 8-15), with increasing stringency in the washing steps to select for the highest affinity binders.

-

-

Cloning and Sequencing:

-

After the final round, the enriched DNA pool is cloned into a plasmid vector and individual clones are sequenced to identify the aptamer candidates.

-

-

Characterization:

-

Individual aptamer candidates are synthesized and characterized for their binding affinity and fluorescence enhancement properties.

-

Characterization of RNA Aptamer-Fluorogen Interaction

a. Determination of Binding Affinity (Kd) by Fluorescence Titration:

This method measures the increase in fluorescence as a function of increasing concentrations of one binding partner while keeping the other constant.

Methodology:

-

Prepare a solution of the RNA aptamer at a concentration well below the expected Kd in an appropriate binding buffer (e.g., Tris-HCl, KCl, MgCl2).

-

Prepare a concentrated stock solution of the fluorogen in the same binding buffer.

-

Perform a titration:

-

Place the RNA aptamer solution in a fluorometer cuvette.

-

Sequentially add small aliquots of the fluorogen stock solution to the cuvette, mixing thoroughly after each addition.

-

After each addition, measure the fluorescence intensity at the emission maximum of the complex.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the total fluorogen concentration.

-

Fit the data to a binding isotherm equation (e.g., the Hill equation or a one-site binding model) to determine the dissociation constant (Kd).

-

b. Measurement of Fluorescence Enhancement:

This parameter quantifies the increase in fluorescence upon binding of the fluorogen to the aptamer.

Methodology:

-

Measure the fluorescence of the free fluorogen: Prepare a solution of the fluorogen in the binding buffer at a known concentration and measure its fluorescence intensity.

-

Measure the fluorescence of the aptamer-fluorogen complex: Prepare a solution containing the same concentration of the fluorogen and a saturating concentration of the RNA aptamer (typically >10-fold higher than the Kd) and measure its fluorescence intensity.

-

Calculate the fluorescence enhancement: Divide the fluorescence intensity of the complex by the fluorescence intensity of the free fluorogen.

Visualizations

Signaling Pathway of RNA Aptamer-Fluorogen Interaction

Caption: Mechanism of fluorescence activation upon RNA aptamer and fluorogen binding.

Experimental Workflow for SELEX

Caption: Iterative process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

Logical Relationship for Fluorescence Titration

Caption: Workflow for determining the dissociation constant (Kd) via fluorescence titration.

Conclusion

RNA aptamer-fluorogen systems represent a versatile and powerful technology for the study of RNA biology. Their high specificity, genetic encodability, and the ability to "turn on" fluorescence upon binding make them ideal tools for real-time imaging of RNA localization, dynamics, and interactions within living cells. The continued development of new orthogonal pairs with improved photophysical properties will further expand the applications of this technology, providing researchers with an increasingly sophisticated toolbox to unravel the complex world of the transcriptome. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of these remarkable molecular tools.

References

- 1. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Mango | Applied Biological Materials Inc. [abmgood.com]

- 3. sfu.ca [sfu.ca]

- 4. scispace.com [scispace.com]

- 5. Fluorescent Visualization of Mango-tagged RNA in Polyacrylamide Gels via a Poststaining Method [jove.com]

- 6. live-cell-imaging-of-small-nucleolar-rna-tagged-with-the-broccoli-aptamer-in-yeast - Ask this paper | Bohrium [bohrium.com]

- 7. Spinach aptamer [aptamer.ribocentre.org]

- 8. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. A Capture-SELEX Strategy for Multiplexed Selection of RNA Aptamers Against Small Molecules | Springer Nature Experiments [experiments.springernature.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Rapid Selection of RNA Aptamers that Activate Fluorescence of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of DFHBI in DMSO

For researchers, scientists, and drug development professionals utilizing the fluorogenic dye DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone), understanding its behavior in dimethyl sulfoxide (DMSO) is critical for experimental reproducibility and data integrity. This guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, including quantitative data, detailed experimental protocols for solution preparation and stability assessment, and visualizations of key processes.

Solubility of this compound in DMSO

This compound and its derivatives, such as this compound-1T, exhibit high solubility in DMSO, making it the preferred solvent for preparing concentrated stock solutions. This high solubility is essential for a variety of applications, including the labeling of RNA aptamers like Spinach and Broccoli in living cells and in vitro assays.

Quantitative Solubility Data

The solubility of this compound and its common analog, this compound-1T, in DMSO has been reported by multiple suppliers. The data is summarized in the table below for easy comparison. It is important to note that slight variations may occur due to differences in the specific salt form or purity of the compound.

| Compound | Molecular Weight ( g/mol ) | Reported Solubility in DMSO (Concentration) | Reported Solubility in DMSO (mg/mL) | Source(s) |

| This compound | 252.22 | 100 mM | 25.22 mg/mL | [1] |

| This compound-1T | 320.21 | ~100 mM | ~30 mg/mL | [2][3] |

Note: this compound-1T is a derivative of this compound with a 2,2,2-trifluoroethyl group.

Protocol for Preparing a Concentrated this compound Stock Solution in DMSO

To ensure complete dissolution and maintain the integrity of this compound, the following protocol is recommended for preparing a stock solution in DMSO.

Materials:

-

This compound (or this compound-1T) solid powder

-

Anhydrous DMSO

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Pre-weigh this compound: In a fume hood, carefully weigh the desired amount of this compound powder.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution of this compound, add 39.65 µL of DMSO per 1 mg of this compound).

-

Dissolution: Tightly cap the vial and vortex thoroughly. If the solid does not fully dissolve, sonication or gentle warming in a 45-60°C water bath can be used to aid dissolution.[3]

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Below is a visual representation of the recommended workflow for preparing a this compound-DMSO stock solution.

Stability of this compound in DMSO

While this compound is highly soluble in DMSO, the long-term stability of the solution is a critical consideration for experimental consistency.

General Stability Recommendations

Information regarding the stability of this compound in solution is not extensively reported in peer-reviewed literature. However, based on supplier recommendations, the following guidelines should be followed:

-

Solid Form: When stored as a solid at -20°C and protected from light, this compound is stable for at least four years.[2]

-

DMSO Stock Solutions: Once prepared, stock solutions in DMSO should be stored in tightly sealed vials at -20°C or below. It is recommended to use these solutions within one month.[3] For optimal performance, it is often best to prepare and use solutions on the same day.[3]

Potential Degradation Pathways

The precise degradation pathways of this compound in DMSO under typical storage conditions have not been formally elucidated in the available literature. However, potential degradation can be influenced by factors such as exposure to light, presence of water, and temperature fluctuations. This compound is light-sensitive, and exposure to light should be minimized for both the solid and solutions.[3]

The following diagram illustrates a conceptual model of factors that could influence this compound stability in DMSO.

Recommended Experimental Protocol for Assessing this compound Stability in DMSO

To empirically determine the stability of this compound in DMSO for a specific application, a stability study can be performed. High-Performance Liquid Chromatography (HPLC) is a robust method for such an analysis.

Objective: To quantify the degradation of this compound in a DMSO stock solution over time under specific storage conditions.

Materials:

-

This compound-DMSO stock solution (e.g., 10 mM)

-

HPLC system with a UV-Vis or fluorescence detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile and water with a suitable buffer)

-

DMSO for dilutions

Procedure:

-

Time Zero (T=0) Analysis:

-

Immediately after preparing the fresh this compound-DMSO stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis.

-

Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified, and its area recorded. This serves as the baseline.

-

-

Sample Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, protected from light).

-

Time-Point Analysis:

-

At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot of the stored stock solution.

-

Allow the aliquot to come to room temperature.

-

Dilute the sample to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.

-

Record the peak area of this compound.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of remaining this compound against time to determine the degradation kinetics.

-

The following diagram outlines the workflow for this stability assessment.

Conclusion

This compound is readily soluble in DMSO, allowing for the preparation of highly concentrated stock solutions. For optimal results, these solutions should be prepared with care, aliquoted to minimize freeze-thaw cycles, and stored at -20°C, protected from light. While general guidelines suggest a stability of up to one month for DMSO stock solutions, it is advisable for researchers to perform their own stability studies, particularly for long-term or sensitive experiments, using methods such as HPLC. Adherence to these protocols will ensure the reliable and consistent performance of this compound in various research applications.

References

Illuminating the Central Dogma: A Technical Guide to the DFHBI-Spinach Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the excitation and emission properties of the DFHBI-Spinach complex, a cornerstone of in vivo RNA imaging. We will delve into the quantitative photophysical characteristics, detailed experimental methodologies, and the underlying structural basis of this powerful research tool.

The "Spinach" RNA aptamer, a synthetically derived nucleic acid sequence, exhibits remarkable fluorescence upon binding to its specific ligand, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound).[1][2] This interaction, analogous to the chromophore within Green Fluorescent Protein (GFP), has revolutionized the study of RNA localization and dynamics within living cells.[1][3] The this compound molecule itself is largely non-fluorescent, only emitting a bright, green light when specifically bound and stabilized by the intricate three-dimensional structure of the Spinach aptamer.[3] This guide will provide the technical details necessary to effectively harness this technology.

Photophysical Characteristics of the this compound-Spinach Complex

The fluorescence of the this compound-Spinach complex is characterized by specific excitation and emission maxima, which can be influenced by the specific variant of the Spinach aptamer and analogues of the this compound fluorophore. The following table summarizes key quantitative data for the most common variants.

| Complex | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) (µM) | Reference |

| Spinach-DFHBI | 447 | 501 | - | - | [3][4] |

| Spinach2-DFHBI | 447 | 501 | - | - | [4] |

| iSpinach-DFHBI | - | - | - | - | [2][5][6] |

| Baby Spinach-DFHBI | - | - | - | 4.4 | [7] |

| Spinach2-DFHBI-1T | - | - | - | - | [4] |

| Broccoli-DFHBI | 472 | 507 | - | - | [8] |

Note: The quantum yield and dissociation constant for all variants were not consistently available across the reviewed literature.

Experimental Protocols

Accurate and reproducible measurements of the this compound-Spinach complex's fluorescence are critical for robust experimental design. Below are detailed methodologies for key experiments.

In Vitro Fluorescence Measurement

This protocol outlines the steps for measuring the fluorescence of a pre-folded Spinach aptamer upon addition of the this compound fluorophore.

Materials:

-

Purified Spinach RNA aptamer

-

This compound solution (e.g., 20 mM in DMSO)

-

Folding Buffer: 40 mM HEPES (pH 7.4), 125 mM KCl, 10 mM MgCl₂[4]

-

Fluorometer or plate reader with appropriate excitation and emission filters

Procedure:

-

RNA Folding:

-

Dilute the Spinach RNA to the desired final concentration (e.g., 5 µM) in the folding buffer.[4]

-

Heat the RNA solution to 95°C for 2 minutes.

-

Allow the solution to cool slowly to room temperature to ensure proper folding.

-

-

Fluorophore Addition:

-

Fluorescence Measurement:

Live-Cell Imaging of Spinach-Tagged RNA

This protocol provides a general framework for visualizing RNA molecules tagged with the Spinach aptamer in living cells.

Materials:

-

Cells expressing the Spinach-tagged RNA of interest

-

Cell culture medium

-

This compound or this compound-1T solution

-

Fluorescence microscope with appropriate filter sets (e.g., GFP or custom filters for this compound)

Procedure:

-

Cell Culture:

-

Culture cells expressing the Spinach-tagged RNA to the desired confluency.

-

-

This compound Loading:

-

Cell Washing (Optional but Recommended):

-

Wash the cells once with fresh, pre-warmed medium to remove excess, unbound this compound, which can contribute to background fluorescence.[9]

-

-

Imaging:

-

Image the cells using a fluorescence microscope.

-

For this compound, use an excitation wavelength around 470 nm and collect emission around 525 nm.[9]

-

Structural Basis of Fluorescence

The fluorescence of the this compound-Spinach complex is a direct result of the specific, stabilizing interactions between the fluorophore and the RNA aptamer. The core of the Spinach aptamer is a G-quadruplex structure, which forms a binding pocket for this compound.[1] This pocket immobilizes the this compound molecule, restricting its rotational freedom and promoting a planar conformation, which is essential for high quantum yield fluorescence.[1][11] This structural arrangement protects the fluorophore from non-radiative decay pathways that are prevalent when it is free in solution.

This guide provides a foundational understanding of the this compound-Spinach system. For more advanced applications and troubleshooting, consulting the primary research articles is recommended. The continued development of new fluorophores and aptamers promises to further expand the capabilities of this versatile tool for RNA research.

References

- 1. Spinach aptamer - Wikipedia [en.wikipedia.org]

- 2. Crystal structure and fluorescence properties of the iSpinach aptamer in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal structure and fluorescence properties of the iSpinach aptamer in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. scispace.com [scispace.com]

- 8. iris.unito.it [iris.unito.it]

- 9. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spinach aptamer [aptamer.ribocentre.org]

Unlocking Cellular Insights: A Technical Guide to the Fluorogenicity of DFHBI Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the fluorogenicity of (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1H-imidazol-5(4H)-one (DFHBI) and its derivatives. These small molecules, analogs of the green fluorescent protein (GFP) chromophore, exhibit remarkable fluorogenic properties, transitioning from a non-emissive state to a highly fluorescent one upon binding to specific RNA aptamers. This unique characteristic has positioned them as invaluable tools for real-time imaging of RNA and other biomolecules in living cells, offering a powerful alternative to fluorescent proteins. This guide provides a comprehensive overview of their mechanism of action, quantitative photophysical properties, and detailed experimental protocols for their characterization and application.

The Core of Fluorogenicity: A Tale of Two Conformations

The fluorescence of this compound and its derivatives is fundamentally controlled by a process known as photoisomerization. In their unbound state in solution, these molecules can freely rotate around the exocyclic double bond upon photoexcitation. This rotation leads to a rapid, non-radiative decay to the ground state, effectively quenching fluorescence.[1][2]

The key to unlocking their fluorescence lies in restricting this rotational freedom. Specially designed RNA aptamers, such as Spinach, Broccoli, and their variants, provide a rigid binding pocket that physically constrains the this compound molecule in its cis (Z) conformation.[3] This steric hindrance significantly reduces the efficiency of non-radiative decay pathways, forcing the excited molecule to release its energy as fluorescence, resulting in a dramatic increase in quantum yield.[1][4] The environment within the aptamer binding pocket, including factors like pH and hydrogen bonding, also plays a crucial role in stabilizing the fluorescent state and can influence the photophysical properties of the complex.[1][4]

Quantitative Photophysical Properties of this compound Derivatives

The development of various this compound derivatives has been driven by the need for improved brightness, photostability, and spectral diversity. Modifications to the core this compound structure can significantly impact its photophysical properties. The following tables summarize key quantitative data for this compound and some of its notable derivatives.

| Derivative | Aptamer | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) | Brightness (ε × Φ) | Dissociation Constant (Kd, nM) |

| This compound | Spinach2 | 447 | 501 | 36,000 | 0.72 | 25,920 | ~500 |

| This compound-1T | Broccoli | 472 | 505 | 48,000 | 0.88 | 42,240 | 45[5] |

| BI | Broccoli | 472 | 505 | 52,000 | 0.95 | 49,400 | ~20 |

| PFP-DFHBI | Spinach | ~460 | ~500 | N/A | N/A | N/A | N/A |

| DFHO | Squash | 497 | 530 | N/A | N/A | N/A | N/A |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of this compound derivatives.

Synthesis of a this compound Derivative: (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one (this compound-1T)

This protocol is a representative synthesis for a commonly used this compound derivative.

Materials:

-

2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-5(4H)-one

-

3,5-difluoro-4-hydroxybenzaldehyde

-

Piperidine

-

Acetic acid

-

Ethanol

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Condensation Reaction: In a round-bottom flask, dissolve 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one (1 equivalent) and 3,5-difluoro-4-hydroxybenzaldehyde (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine and a few drops of acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude product in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (Z)-DFHBI-1T as a yellow solid.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Measurement of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Materials:

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

-

This compound derivative-aptamer complex solution

-

Quantum yield standard solution (e.g., Quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilutions of both the sample and the standard in the appropriate buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (ηsample2 / ηstandard2) where η is the refractive index of the solvent.

Determination of the Dissociation Constant (Kd)

The dissociation constant, a measure of the binding affinity between the this compound derivative and its aptamer, can be determined by fluorescence titration.

Materials:

-

Fluorometer

-

Concentrated stock solution of the this compound derivative

-

Solution of the RNA aptamer at a known concentration

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl)

Procedure:

-

Prepare a solution of the RNA aptamer in the binding buffer at a concentration well below the expected Kd.

-

Titrate the aptamer solution with increasing concentrations of the this compound derivative.

-

After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the emission maximum.

-

Correct for dilution and any background fluorescence from the free this compound derivative.

-

Plot the fluorescence intensity as a function of the this compound derivative concentration.

-

Fit the data to a one-site binding model (e.g., using non-linear regression) to determine the Kd. The equation for a one-site binding model is: F = Fmin + (Fmax - Fmin) * [L] / (Kd + [L]) where F is the observed fluorescence, Fmin is the initial fluorescence, Fmax is the fluorescence at saturation, and [L] is the ligand concentration.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the fluorogenicity of this compound derivatives and their development.

References

In-Depth Technical Guide to the Synthesis of the Small Molecule Fluorophore DFHBI

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, step-by-step synthesis pathway for the small molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI). This compound is a fluorophore that exhibits fluorescence upon binding to specific RNA aptamers, such as Spinach and Broccoli, making it a valuable tool for imaging RNA in living cells. This document outlines the necessary reagents, reaction conditions, purification methods, and characterization data, consolidating information from key scientific literature to support researchers in the chemical synthesis of this important compound.

Introduction

The ability to visualize and track RNA molecules within living cells is crucial for understanding their diverse roles in cellular processes. The development of fluorescent RNA aptamers that bind to specific small molecule fluorogens has provided a powerful method for RNA imaging. This compound is a synthetic analog of the green fluorescent protein (GFP) chromophore and is essentially non-fluorescent on its own. However, upon binding to an RNA aptamer like Spinach, it becomes brightly fluorescent. This "light-up" property minimizes background fluorescence and allows for the specific detection of the tagged RNA. This guide details the chemical synthesis of this compound, following the established protocol by Paige, Wu, and Jaffrey.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process starting from commercially available reagents. The first step involves an Erlenmeyer-Kim synthesis (a variation of the Erlenmeyer synthesis) to form an azlactone intermediate. The second step is the reaction of this intermediate with methylamine to yield the final this compound product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on the supplementary materials of the foundational 2011 Science paper by Paige, Wu, and Jaffrey.

Step 1: Synthesis of (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-oxazole (Azlactone Intermediate)

Caption: Experimental workflow for the synthesis of the azlactone intermediate.

Materials: